N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a quinoline, furan, and nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, followed by the introduction of the furan and nitrophenyl groups. Key steps include:
Formation of 2-hydroxyquinoline: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Methylation: The quinoline derivative is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Furan-2-carboxamide formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor such as 2-furancarboxylic acid.
Nitrophenyl group introduction: The nitrophenyl group is typically introduced via a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Formation of quinoline ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of bioactive quinoline and nitrophenyl moieties.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, providing a versatile scaffold for further functionalization.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Binding to DNA or RNA: The quinoline moiety can intercalate with nucleic acids, disrupting their function.
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.
Generating Reactive Oxygen Species (ROS): The nitrophenyl group can participate in redox reactions, leading to the generation of ROS that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Furan Derivatives: Compounds like furan-2-carboxylic acid and its derivatives are used in various chemical syntheses.
Nitrophenyl Compounds: Nitrobenzene and its derivatives are used in the production of dyes, explosives, and pharmaceuticals.
Uniqueness
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the combination of its quinoline, furan, and nitrophenyl moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Biological Activity
N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound is synthesized through a multi-step organic reaction involving the quinoline derivative, which undergoes methylation, nitration, and coupling with a furan carboxamide derivative. Key reaction conditions such as temperature and solvents are critical for optimizing yield and purity.
Chemical Structure:
- IUPAC Name: N-methyl-5-(4-nitrophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide
- Molecular Formula: C22H19N3O5
- Molecular Weight: 405.40 g/mol
2.1 Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 4.69 to 22.9 µM .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Bacillus subtilis | 4.69 |
Escherichia coli | 23.15 |
Pseudomonas aeruginosa | 137.43 |
2.2 Anticancer Activity
The compound has shown potential anticancer activity in various studies, particularly through its ability to inhibit key enzymes involved in cancer proliferation pathways. For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in tumorigenesis .
Case Study:
In a study evaluating the anticancer effects of quinoline derivatives, this compound was found to inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29), with IC50 values indicating moderate potency.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells:
- Enzyme Inhibition: The quinoline and furan moieties can interact with enzymes or receptors, potentially inhibiting their activity.
- Redox Reactions: The nitrophenyl group may participate in redox reactions, forming reactive intermediates that can damage cellular components.
4. Comparative Analysis with Similar Compounds
When compared to other quinoline derivatives, this compound exhibits unique biological properties due to its specific functional groups.
Compound Type | Unique Features |
---|---|
Quinoline Derivatives | Antimicrobial and anticancer properties |
Furan Carboxamides | Enhanced solubility and bioavailability |
Nitrobenzene Derivatives | Increased reactivity in biological systems |
5. Conclusion
This compound represents a promising candidate for further research in drug development due to its multifaceted biological activities. Its synthesis is well-established, and ongoing studies continue to explore its potential therapeutic applications across various fields including oncology and infectious diseases.
Properties
IUPAC Name |
N-methyl-5-(4-nitrophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-24(13-15-12-21(26)23-18-5-3-2-4-17(15)18)22(27)20-11-10-19(30-20)14-6-8-16(9-7-14)25(28)29/h2-12H,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRWJVSSKRGYGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)NC2=CC=CC=C21)C(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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